5,6-Dihydroimidazo[2,1-b]thiazol-3-amine
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Overview
Description
5,6-Dihydroimidazo[2,1-b]thiazol-3-amine is a heterocyclic compound that belongs to the class of imidazothiazoles. These compounds are known for their diverse biological activities, including anticancer, anti-inflammatory, antimicrobial, and antibacterial properties . The unique structure of this compound makes it a valuable compound in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dihydroimidazo[2,1-b]thiazol-3-amine typically involves the reaction of 2-aminothiazoles with α-halocarbonyl compounds. One common method is the reaction of (2Z)-1,3-diaryl-4-bromobut-2-en-1-one derivatives with 2-aminothiazoles . The reaction conditions usually involve heating the reagent mixture in benzene for 2-4 hours, depending on the structure of the starting reagents .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes used in laboratory settings can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
5,6-Dihydroimidazo[2,1-b]thiazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the heterocyclic ring.
Substitution: Substitution reactions can introduce new functional groups into the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of imidazo[2,1-b]thiazole derivatives with different functional groups, while substitution reactions can introduce halogen atoms or other substituents into the compound .
Scientific Research Applications
5,6-Dihydroimidazo[2,1-b]thiazol-3-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound can be used as a catalyst in asymmetric synthesis and other industrial processes.
Mechanism of Action
The mechanism of action of 5,6-Dihydroimidazo[2,1-b]thiazol-3-amine involves its interaction with various molecular targets and pathways. For example, it can inhibit the growth of cancer cells by interfering with DNA synthesis and inducing apoptosis . The compound’s antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes .
Comparison with Similar Compounds
Similar Compounds
Levamisole: A well-known anthelmintic drug with immunomodulatory properties.
WAY-181187: An anxiolytic agent.
Pifithrin-β: An antineoplastic agent.
Uniqueness
5,6-Dihydroimidazo[2,1-b]thiazol-3-amine is unique due to its partially hydrogenated structure, which provides additional opportunities for functionalization and use in various applications . Its diverse biological activities and potential as a catalyst in asymmetric synthesis further distinguish it from other similar compounds .
Properties
Molecular Formula |
C5H7N3S |
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Molecular Weight |
141.20 g/mol |
IUPAC Name |
5,6-dihydroimidazo[2,1-b][1,3]thiazol-3-amine |
InChI |
InChI=1S/C5H7N3S/c6-4-3-9-5-7-1-2-8(4)5/h3H,1-2,6H2 |
InChI Key |
UTHNVLXFQOSPIH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(=CSC2=N1)N |
Origin of Product |
United States |
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